1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, such as in a biological or industrial process.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives have been extensively studied for their unique chemical properties. For example, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, identifying their structure through various spectroscopic methods and X-ray crystallography. These compounds showed potential biological activity against breast cancer and microbial infections. This research underscores the versatility of pyrazole derivatives in synthesizing compounds with significant biological activities (Titi et al., 2020).
Antimicrobial and Anticancer Agents
The antimicrobial and anticancer potentials of pyrazole derivatives have been a significant focus. Hafez et al. (2016) developed novel pyrazole derivatives exhibiting promising antimicrobial and anticancer properties, highlighting the therapeutic potential of these compounds beyond their conventional applications (Hafez et al., 2016).
Material Science and Catalysis
In material science, Choi et al. (2015) explored the synthesis of Cobalt(II) complexes with pyrazole derivatives, demonstrating their application in polymerization processes. This study reveals the role of pyrazole-based ligands in developing catalysts for industrial applications, particularly in synthesizing high molecular weight polymers (Choi et al., 2015).
Coordination Chemistry
The study by Chkirate et al. (2019) on the synthesis and characterization of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions highlighted the structural diversity and potential for antioxidant activity. These findings contribute to the understanding of coordination chemistry and the antioxidant properties of pyrazole-based compounds (Chkirate et al., 2019).
Environmental Applications
In the context of environmental science, Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their work demonstrates the potential of pyrazole compounds in industrial applications, particularly in protecting metals from corrosion (Herrag et al., 2007).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you want information on, feel free to ask!
properties
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-7(9-10)6-8-2/h4-5,8H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWULNDJJUENCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350063 | |
Record name | 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
CAS RN |
1002651-65-1 | |
Record name | 1-Ethyl-N-methyl-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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